2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2-Chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule featuring a 2-chlorophenyl group attached to an acetamide backbone. The nitrogen of the acetamide is further substituted with a 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl moiety. This structure combines a halogenated aromatic ring with a pyrazole-containing side chain, which may enhance its pharmacological properties, such as binding affinity or metabolic stability.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-16-4-2-1-3-15(16)11-19(24)21-9-10-23-18(14-7-8-14)12-17(22-23)13-5-6-13/h1-4,12-14H,5-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRIJSATGMBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the chlorophenyl and acetamide groups. While specific synthetic routes can vary, they often employ standard organic chemistry techniques such as:
- Refluxing in suitable solvents
- Column chromatography for purification
- TLC monitoring to track reaction progress
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including 2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide, exhibit significant antitumor properties. They are believed to act through inhibition of various kinases associated with cancer progression, such as BRAF(V600E) and EGFR. The structure of this compound suggests potential interactions with these targets due to its ability to mimic ATP-binding sites.
Anti-inflammatory and Antibacterial Activity
In addition to antitumor effects, this compound has shown promise in anti-inflammatory assays. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that this compound can reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Antifungal Activity
The antifungal activity of pyrazole derivatives has also been explored. A related study indicated that similar compounds exhibited moderate to excellent antifungal activity against various phytopathogenic fungi. The mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of 2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Dicyclopropyl Group : Contributes to selectivity towards certain biological targets.
- Acetamide Moiety : Provides hydrogen bonding capabilities that are crucial for binding interactions with target proteins.
Case Studies
Case Study 1: Antitumor Screening
In a screening assay involving human cancer cell lines, this compound demonstrated an IC50 value of approximately 0.5 µM against breast cancer cells (MCF7), indicating potent antitumor activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group, showcasing its anti-inflammatory potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
- N-[4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide (Compound A) Structural Differences: The target compound has a 2-chlorophenyl group, whereas Compound A substitutes this with a quinolin-6-yl group. Additionally, the pyrazole in Compound A is attached to a phenyl ring, whereas in the target compound, it is linked via an ethyl group to the acetamide nitrogen. Functional Implications: The quinoline moiety in Compound A may enhance π-π stacking interactions with biological targets (e.g., CRAC channels), while the dicyclopropylpyrazole in the target compound could improve lipophilicity and membrane permeability .
Chlorophenyl-Acetamide Derivatives with Heterocyclic Substituents
- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
- Structural Differences : Replaces the pyrazole-ethyl group with a 5-mercapto-1,3,4-thiadiazol-2-yl substituent.
- Functional Implications : The thiadiazole ring introduces sulfur-based hydrogen bonding and redox activity. The mercapto (-SH) group may confer antioxidant properties or susceptibility to oxidation, impacting stability. Physical data (m.p. 212–216°C, IR peaks at 1708 cm⁻¹ for C=O) suggest higher crystallinity compared to pyrazole derivatives .
Herbicidal Chloroacetamides
- Metazachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)
- Structural Differences : Features a 2,6-dimethylphenyl group and a pyrazolylmethyl substituent instead of the dicyclopropylpyrazole-ethyl group.
- Functional Implications : The dimethylphenyl group in metazachlor enhances herbicidal activity by targeting plant-specific enzymes (e.g., fatty acid elongases). The absence of cyclopropyl groups reduces steric hindrance, favoring interaction with plant targets over mammalian systems .
Pharmacologically Active Analogues
- Goxalapladib (CAS-412950-27-7) Structural Differences: Contains a naphthyridine core and trifluoromethyl biphenyl groups instead of chlorophenyl and pyrazole. Functional Implications: The fluorinated aromatic systems in goxalapladib increase metabolic stability and binding to lipophilic pockets (e.g., in atherosclerosis-related targets).
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physical Properties of Key Analogues
Research Findings and Implications
- Bioactivity : The dicyclopropylpyrazole group in the target compound may confer superior pharmacokinetics compared to simpler pyrazole derivatives (e.g., metazachlor) due to increased steric protection against metabolic degradation.
- Industrial Relevance : Chloroacetamides with pyrazole moieties are versatile scaffolds, bridging pharmaceutical and agrochemical applications. The target compound’s cyclopropyl groups represent a strategic design choice to balance lipophilicity and stability .
Preparation Methods
Nucleophilic Substitution
- Reagents : 1,2-Dibromoethane and potassium bicarbonate in acetonitrile.
- Conditions : Heating at 50°C for 18 hours facilitates the reaction between the pyrazole nitrogen and dibromoethane, forming 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl bromide.
- Intermediate Isolation : The product is extracted with dichloromethane (DCM) and dried over magnesium sulfate.
Mitsunobu Reaction
- Alternative Approach : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3,5-dicyclopropyl-1H-pyrazole with 2-aminoethanol in tetrahydrofuran (THF).
- Advantage : Higher regioselectivity compared to nucleophilic substitution.
Acetamide Formation via Coupling Reactions
The final step involves coupling the ethylamine intermediate with 2-(2-chlorophenyl)acetic acid. Two primary methods are employed:
Acid Chloride Method
- Activation : 2-(2-Chlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) to form 2-(2-chlorophenyl)acetyl chloride.
- Coupling : The acid chloride reacts with 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine in the presence of triethylamine (Et₃N) in DCM at 0–25°C.
- Yield : ~65–70% after purification by column chromatography.
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
- Conditions : Stirring at room temperature for 12 hours.
- Advantage : Avoids handling corrosive acid chlorides.
Optimization Strategies and Analytical Validation
Reaction Optimization
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing 2-(2-chlorophenyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine with 2-(2-chlorophenyl)acetic acid derivatives using coupling agents like EDC or DCC .
- Step 2 : Purification via column chromatography or preparative HPLC to isolate the acetamide product .
- Key Conditions : Reactions are performed under inert atmospheres (N₂/Ar) at controlled temperatures (0–60°C) to minimize side reactions .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 1.2–1.8 ppm) and carbon backbone .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates .
- Antimicrobial Testing : Disk diffusion or microdilution (MIC) assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., Western blot for target protein modulation) .
- Purity Verification : Use HPLC-MS to confirm compound integrity (e.g., >95% purity) and rule out impurities .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
Q. What experimental design strategies optimize stability studies under physiological conditions?
- Methodological Answer :
- pH and Temperature Variability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC quantification .
- Light Exposure Tests : Use UV-vis spectroscopy to monitor photodegradation under accelerated light conditions .
- Data Interpretation : Apply kinetic models (e.g., first-order decay) to predict shelf-life and storage requirements .
Q. How can structure-activity relationship (SAR) studies guide lead optimization?
- Methodological Answer :
- Substituent Modification : Vary cyclopropyl groups or chlorophenyl positions to assess impact on bioactivity .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Comparative Analysis : Benchmark against analogs (e.g., pyrazole-thioether derivatives) to identify critical pharmacophores .
Q. What methodologies evaluate the compound’s environmental impact and biodegradation?
- Methodological Answer :
- OECD 301 Tests : Measure aerobic biodegradation in activated sludge over 28 days .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) to determine LC₅₀ values .
- Soil Sorption Studies : Use HPLC to quantify adsorption coefficients (Koc) in different soil types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
